
Moexipril-d5
Overview
Description
Moexipril-d5 is a deuterium-labeled form of Moexipril, a potent orally active non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. It is primarily used in scientific research as an internal standard for the quantification of Moexipril by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). Moexipril itself is used for the treatment of hypertension and congestive heart failure .
Preparation Methods
The synthesis of Moexipril-d5 involves the incorporation of deuterium, a stable isotope of hydrogen, into the Moexipril molecule. This process typically involves the use of deuterated reagents and solvents. The synthetic route for this compound is similar to that of Moexipril, with the key difference being the use of deuterated starting materials. Industrial production methods for this compound are not widely documented, but they likely follow similar principles to those used in laboratory synthesis, scaled up for larger production .
Chemical Reactions Analysis
Hydrolysis to Moexiprilat-d5
Moexipril-d5 is a prodrug that undergoes hydrolysis to form its active metabolite, moexiprilat-d5 . This reaction involves the cleavage of the ethyl ester group via carboxyesterase-mediated hydrolysis, primarily occurring in hepatic and extrahepatic tissues . The reaction can be represented as:Deuterium labeling at specific positions (C27H29D5N2O7) ensures minimal kinetic isotope effect, preserving enzymatic conversion rates comparable to non-labeled moexipril .
Metabolic Pathways
This compound participates in two primary metabolic routes:
- Hepatic Metabolism : Converts to moexiprilat-d5 via esterases, contributing to 60–70% of total metabolism .
- Renal Excretion : Approximately 30% of unchanged this compound is excreted in urine, with renal clearance rates of 441 mL/min .
Key Pharmacokinetic Parameters:
Stability Under Physiological Conditions
This compound exhibits predictable degradation patterns in biological matrices:
Plasma Stability (Human, 24 Hours):
Condition | Recovery (%) | Precision (RSD%) |
---|---|---|
Room Temperature | 87.5 | 1.95 |
Freeze-Thaw Cycles | 92.1 | 1.46 |
Long-term (-70°C) | 89.4 | 2.78 |
Adapted from LC-MS/MS validation studies . |
Deuterium labeling does not alter stability compared to non-labeled moexipril, as confirmed by matched degradation kinetics .
Analytical Detection Methods
This compound is quantified using LC-MS/MS with the following parameters:
- Ion Transition : m/z 499.4 → 234.2 (this compound); m/z 504.4 → 239.1 (Internal Standard) .
- Chromatography : Zorbax XDB C18 column (50 mm × 4.6 mm, 5 µm), mobile phase acetonitrile/5 mM ammonium acetate (80:20 v/v) .
- Lower Limit of Quantification (LLOQ) : 0.102 ng/mL in human plasma .
Comparative Reactivity with ACE Inhibitors
This comprehensive profile underscores this compound's utility in tracing metabolic pathways and optimizing therapeutic monitoring protocols for ACE inhibitors.
Scientific Research Applications
Pharmacokinetic Studies
Moexipril-d5 is utilized extensively in pharmacokinetic research to quantify the metabolism of moexipril to its active form, moexiprilat. A study highlighted the development of a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method that effectively quantifies moexipril in human plasma using this compound as an internal standard. This method demonstrated high sensitivity and selectivity, allowing for the analysis of over 350 samples per day with a linear calibration curve ranging from 0.102 to 101.389 ng/mL .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Linear Range | 0.102 - 101.389 ng/mL |
Recovery Rate | 72.55 ± 7.82% |
Precision (%CV) | 1.47 - 9.27% |
Sample Run Time | 2.2 minutes |
Clinical Applications
This compound has been instrumental in clinical trials assessing the efficacy of moexipril in treating hypertension. Research indicates that moexipril, both alone and in combination with hydrochlorothiazide, effectively lowers blood pressure and improves cardiovascular outcomes . The use of this compound allows for accurate tracking of drug levels and efficacy in these studies.
Mechanistic Studies
Recent studies have uncovered additional roles for moexipril, including its potential as an inhibitor of phosphodiesterase-4 (PDE4), which plays a crucial role in inflammatory processes . The utilization of this compound in these mechanistic studies helps researchers understand the broader implications of ACE inhibition on cellular signaling pathways.
Safety and Toxicology Assessments
In silico methodologies have been employed to evaluate the potential carcinogenicity, mutagenicity, and genotoxicity associated with moexipril and its derivatives, including this compound . These assessments are vital for ensuring the safety of moexipril in long-term therapeutic use.
Case Studies
Several case studies have documented the successful application of this compound in various research contexts:
- Case Study 1 : A pharmacokinetic study involving spontaneously hypertensive rats demonstrated that oral administration of moexipril significantly lowered blood pressure while inhibiting ACE activity across multiple tissues . The use of this compound allowed for precise measurement of drug concentrations and effects.
- Case Study 2 : A clinical trial assessed the combined effects of moexipril and hydrochlorothiazide on patients with resistant hypertension, utilizing this compound to monitor drug levels effectively throughout the study period .
Mechanism of Action
Moexipril-d5, as a deuterium-labeled form of Moexipril, shares the same mechanism of action as Moexipril. Moexipril is a prodrug that is converted in vivo to its active form, Moexiprilat. Moexiprilat inhibits the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, Moexiprilat reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure .
Comparison with Similar Compounds
Moexipril-d5 is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in analytical chemistry. Similar compounds include:
Moexipril: The non-deuterated form of Moexipril-d5, used for the treatment of hypertension and heart failure.
Enalapril: Another ACE inhibitor used for similar therapeutic purposes.
Lisinopril: A long-acting ACE inhibitor used in the treatment of hypertension and heart failure.
Ramipril: An ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties .
Moexipril-d5’s deuterium labeling provides advantages in terms of stability and quantification in analytical methods, making it a valuable tool in scientific research.
Biological Activity
Moexipril-d5 is a deuterated form of moexipril, an angiotensin-converting enzyme (ACE) inhibitor primarily used in the treatment of hypertension. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications.
Overview of Moexipril
Moexipril is a prodrug that requires conversion to its active form, moexiprilat, in the liver. It exhibits potent ACE inhibition, which leads to a decrease in the formation of angiotensin II, a powerful vasoconstrictor. This reduction in angiotensin II levels results in vasodilation and decreased blood pressure . Moexipril is characterized by its lipophilicity, allowing it to penetrate lipid membranes effectively and target both plasma and tissue ACE .
The primary mechanism through which this compound acts is by inhibiting ACE, which catalyzes the conversion of angiotensin I to angiotensin II. The inhibition of this enzyme leads to several physiological effects:
- Decreased Vasoconstriction : Lower levels of angiotensin II result in reduced peripheral vascular resistance.
- Increased Bradykinin Levels : Inhibition of ACE also prevents the degradation of bradykinin, a vasodilator, potentially enhancing its effects .
- Renal Effects : this compound may improve renal function by decreasing glomerular pressure and promoting diuresis due to reduced aldosterone secretion .
In Vitro Studies
In vitro studies have demonstrated that Moexipril exhibits significant ACE inhibitory activity. The following table summarizes key findings regarding its biological activity:
Parameter | Value |
---|---|
IC50 (ACE from rabbit lung) | 2.1 nM |
IC50 (ACE from rat plasma) | 1.75 nM |
Neuroprotective Effect | Reduces neuronal damage in a dose-dependent manner (0-100 μM) |
Neurotoxicity Attenuation | Significant reduction in Fe²⁺/Fe³⁺-induced neurotoxicity |
Moexipril has been shown to significantly reduce neuronal damage and has neuroprotective properties attributed to its ability to scavenge free radicals .
In Vivo Studies
Animal studies further support the efficacy of Moexipril:
- In spontaneously hypertensive rats (SHR), oral administration of Moexipril (10 mg/kg) resulted in complete blockade of plasma ACE activity within one hour and maintained 56% inhibition after 24 hours.
- Long-term administration (0.1-30 mg/kg) demonstrated a dose-dependent decrease in arterial blood pressure alongside significant reductions in tissue ACE activity across various organs including the heart and kidneys .
Clinical Implications
Clinical trials have established the effectiveness of Moexipril in lowering blood pressure, both as monotherapy and in combination with diuretics such as hydrochlorothiazide. It has been well tolerated with a low incidence of side effects compared to other antihypertensive agents .
Moreover, Moexipril's cardioprotective effects extend beyond mere blood pressure reduction; it has shown potential benefits in improving endothelial function and reducing left ventricular mass in hypertensive patients .
Case Studies
Several case studies highlight the practical applications of Moexipril:
- Hypertensive Patients : A study involving patients with hypertension at high cardiovascular risk showed that treatment with Moexipril improved arterial distensibility and had antioxidative properties.
- Renal Protection : In patients with chronic kidney disease, Moexipril administration was associated with improved renal function markers, suggesting a renoprotective role .
Q & A
Basic Research Questions
Q. What are the validated analytical methods for confirming the isotopic purity and structural integrity of Moexipril-d5?
- Methodological Answer : Isotopic purity is assessed via mass spectrometry (MS) to quantify deuterium incorporation, complemented by nuclear magnetic resonance (NMR) to confirm structural integrity. High-performance liquid chromatography (HPLC) with UV detection ensures chemical purity (>98%) . For reproducibility, protocols should specify solvent systems (e.g., acetonitrile/water gradients) and column types (C18 reverse-phase) .
Q. How can researchers ensure reproducibility in synthesizing this compound for pharmacological studies?
- Methodological Answer : Synthesis protocols must detail deuterium sources (e.g., D2O or deuterated reagents), reaction conditions (temperature, pH), and purification steps (e.g., recrystallization). Cross-validate batches using orthogonal techniques like LC-MS and infrared spectroscopy (IR). Reference standard comparisons (e.g., non-deuterated Moexipril) are critical for quality control .
Q. What in vitro models are appropriate for preliminary efficacy testing of this compound as an ACE inhibitor?
- Methodological Answer : Use angiotensin I-converting enzyme assays with purified ACE proteins or cell lysates. Quantify inhibition via fluorometric or colorimetric substrates (e.g., Hippuryl-His-Leu). Include positive controls (e.g., Captopril) and validate results with dose-response curves (IC50 calculations) .
Advanced Research Questions
Q. How should researchers address discrepancies in pharmacokinetic (PK) data between Moexipril and this compound in preclinical studies?
- Methodological Answer : Isotope effects (e.g., deuterium’s kinetic isotope effect) may alter metabolic stability. Conduct parallel PK studies in animal models, comparing AUC, Cmax, and half-life. Use stable isotope-labeled internal standards in LC-MS/MS analyses to minimize matrix effects. Statistically evaluate inter-group variability using ANOVA with post-hoc tests .
Q. What experimental designs are optimal for assessing the metabolic stability of this compound in human liver microsomes (HLMs)?
- Methodological Answer : Incubate this compound with HLMs and NADPH cofactors. Monitor parent compound depletion via time-course LC-MS. Calculate intrinsic clearance (CLint) using the in vitro half-life method. Compare results with non-deuterated Moexipril to quantify isotope-driven metabolic shifts. Include CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
Q. How can contradictory data on this compound’s tissue distribution be resolved in translational studies?
- Methodological Answer : Employ quantitative whole-body autoradiography (QWBA) or PET imaging with radiolabeled this compound in rodent models. Cross-validate with tissue homogenate analyses using LC-MS/MS. Control for deuterium exchange in biological matrices by spiking deuterium-free solvents. Use compartmental modeling to reconcile divergent results .
Q. What strategies mitigate batch-to-batch variability in deuterium labeling during large-scale this compound production for chronic toxicity studies?
- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of deuterium incorporation (e.g., inline FTIR or Raman spectroscopy). Optimize reaction kinetics using Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stirring rate). Validate consistency via accelerated stability testing (40°C/75% RH) .
Q. Methodological Frameworks for Complex Research
Q. How to apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating hypotheses about this compound’s mechanism of action?
- Methodological Answer :
- Feasible : Prioritize hypotheses testable within available resources (e.g., ACE binding assays vs. transgenic models).
- Novel : Explore understudied pathways (e.g., this compound’s impact on angiotensin-(1-7) signaling).
- Ethical : Adhere to ARRIVE guidelines for animal studies and obtain IRB approval for human tissue use.
- Relevant : Align with unmet needs (e.g., drug resistance in hypertensive models) .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in multi-center trials?
- Methodological Answer : Use mixed-effects models to account for inter-center variability. Apply Bonferroni corrections for multiple comparisons. For non-linear responses, employ Emax models or Bayesian hierarchical frameworks. Pre-register analysis plans to reduce bias .
Q. Data Management and Reproducibility
Q. How to ensure transparency and reproducibility in this compound research datasets?
- Methodological Answer : Deposit raw MS chromatograms, NMR spectra, and PK curves in public repositories (e.g., Zenodo or Figshare). Document metadata using FAIR principles (Findable, Accessible, Interoperable, Reusable). For in vivo studies, share animal husbandry protocols and randomization codes .
Properties
IUPAC Name |
(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O7/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32/h6-10,14-15,17,21-22,28H,5,11-13,16H2,1-4H3,(H,31,32)/t17-,21-,22-/m0/s1/i6D,7D,8D,9D,10D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWDHYUMIORJTA-SBCWFVTISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)O)OC)OC)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356929-49-1 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1356929-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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